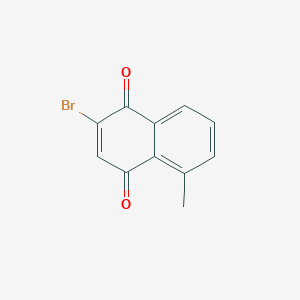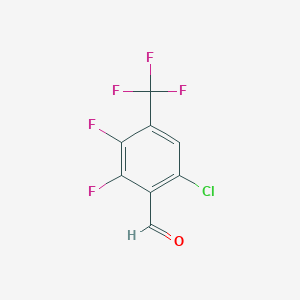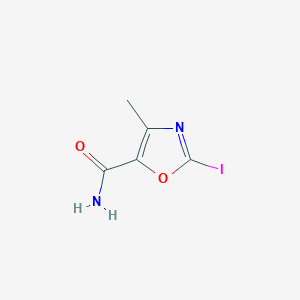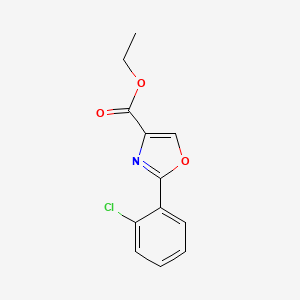
2-Bromo-5-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylnaphthalene-1,4-dione: is an organic compound with the molecular formula C₁₁H₇BrO₂ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylnaphthalene-1,4-dione typically involves the bromination of 5-methylnaphthalene-1,4-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Oxidation Reactions: It can be further oxidized to form more complex quinones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride in a suitable solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroquinone derivatives.
Oxidation: Higher-order quinones.
Scientific Research Applications
Chemistry: 2-Bromo-5-methylnaphthalene-1,4-dione is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored its potential as an anticancer agent due to its structural similarity to other bioactive naphthoquinones. It may also be investigated for its antimicrobial properties .
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylnaphthalene-1,4-dione is primarily based on its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in anticancer therapies .
Comparison with Similar Compounds
2-Methylnaphthalene-1,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,4-naphthoquinone: Similar structure but without the methyl group, affecting its reactivity and applications.
5-Methylnaphthalene-1,4-dione: Lacks the bromine atom, leading to different reactivity patterns.
Uniqueness: 2-Bromo-5-methylnaphthalene-1,4-dione is unique due to the presence of both a bromine atom and a methyl group on the naphthoquinone core. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
61362-21-8 |
|---|---|
Molecular Formula |
C11H7BrO2 |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO2/c1-6-3-2-4-7-10(6)9(13)5-8(12)11(7)14/h2-5H,1H3 |
InChI Key |
BCBNSSXUWYZZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)




![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)



![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
